1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-11(19)23-16-10-18(2)7-6-13(16)17-14(21-4)8-12(20-3)9-15(17)22-5/h8-9,13,16H,6-7,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNPFVYJZRFONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CN(CCC1C2=C(C=C(C=C2OC)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethoxybenzaldehyde and piperidine.
Formation of Intermediate: The initial step involves the condensation of 2,4,6-trimethoxybenzaldehyde with piperidine to form an intermediate compound.
Methylation: The intermediate is then subjected to methylation using methyl iodide or a similar methylating agent to introduce the methyl group at the 1-position of the piperidine ring.
Acetylation: Finally, the acetylation of the 3-hydroxy group is carried out using acetic anhydride or acetyl chloride to yield the desired product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetate ester to the corresponding alcohol.
Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The following compounds exhibit structural or functional similarities to the target molecule, as indicated by similarity scores and key differences:
| Compound Name | CAS Number | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one | 120014-07-5 | 0.70 | Ketone group at C3 instead of acetate ester |
| 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one | 88377-31-5 | 0.69 | Benzyl substitution, indenone core |
| (3S,4R)-1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol | 113225-19-7 | N/A | Hydroxyl group at C3 instead of acetate ester |
| 3,4,5-Trimethoxyphenyl acetate | N/A | N/A | Free acetate ester on 3,4,5-trimethoxyphenyl ring |
Sources :
- Functional Group Impact: The acetate ester in the target compound enhances solubility in polar solvents compared to the ketone in 120014-07-5, which may reduce metabolic stability due to susceptibility to reduction .
Methoxy Substitution Patterns
The position and number of methoxy groups on the aromatic ring significantly influence electronic and steric properties:
- 2,4,6-Trimethoxyphenyl vs. The 3,4,5-trimethoxy pattern (as in 3,4,5-trimethoxyphenyl acetate) provides a linear electronic distribution, enhancing resonance effects and altering redox behavior .
Piperidine Ring Modifications
- Tetramethylpiperidinyl acetates (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate) exhibit enhanced steric shielding, increasing stability against oxidative degradation but reducing conformational flexibility .
Biological Activity
1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate (CAS No. 234771-36-9) is a synthetic compound that belongs to the class of piperidine derivatives. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The compound features a piperidine ring substituted at the 1-position with a methyl group and at the 3-position with an acetate group. The 2,4,6-trimethoxyphenyl moiety attached to the piperidine ring contributes to its unique chemical properties and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 323.39 g/mol |
| InChI Key | RFAWITYVAHWPNN-UHFFFAOYSA-N |
| Boiling Point | Not available |
| Chemical Class | Piperidine derivative |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the acetate group allows for potential ester hydrolysis, which can lead to the release of biologically active metabolites. The trimethoxyphenyl group enhances lipophilicity, facilitating membrane penetration and interaction with target proteins.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing methoxy groups have shown enhanced activity against various cancer cell lines including HeLa (cervical cancer) and HepG2 (liver cancer) with IC50 values in the low micromolar range .
- Antimicrobial Activity : The compound's structural features may also confer antibacterial properties. Alkaloids related to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating potential for further exploration in antimicrobial applications .
- Neuropharmacological Effects : Piperidine derivatives are often studied for their effects on the central nervous system. This compound may exhibit neuroactive properties that warrant investigation in models of neurodegeneration or mood disorders.
Case Studies and Research Findings
Recent investigations into similar piperidine derivatives have highlighted their diverse biological activities:
- Anticancer Studies : A series of piperidine derivatives were evaluated for their cytotoxicity against several cancer cell lines. Compounds with methoxy substitutions showed increased potency compared to those without . For example, one study reported IC50 values as low as against hepatoma cells .
- Antimicrobial Testing : In a comprehensive screening of monomeric alkaloids, several compounds exhibited MIC values ranging from to , effectively inhibiting bacterial growth .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with other related compounds:
| Compound Name | Structure Type | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| This compound | Piperidine derivative | TBD | TBD |
| 1-Methyl-4-(2,4-dimethoxyphenyl)piperidin-3-one | Piperidine derivative | (HeLa) | Moderate |
| 1-Methyl-4-(3-methoxyphenyl)piperidin-3-one | Piperidine derivative | (K562) | Low |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-yl acetate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, acetylation, and purification. Critical parameters include solvent choice (e.g., polar aprotic solvents for SN2 reactions), temperature control (to minimize side reactions), and catalyst selection (e.g., palladium for coupling reactions). Thin-layer chromatography (TLC) is essential for real-time monitoring of intermediate formation . Optimization may require iterative adjustments to stoichiometry and reaction time, guided by computational reaction path searches to predict energy barriers and selectivity .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly H and C NMR to confirm substituent positions. High-performance liquid chromatography (HPLC) with buffered mobile phases (e.g., sodium acetate/1-octanesulfonate at pH 4.6) ensures purity assessment . X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in related piperidine derivatives .
Q. How can researchers address purification challenges caused by byproducts or impurities?
- Methodological Answer : Column chromatography with gradient elution (e.g., silica gel and ethyl acetate/hexane mixtures) effectively separates intermediates. For polar impurities, reverse-phase HPLC with methanol/buffer mobile phases (65:35 ratio) is recommended . Recrystallization using solvents like ethanol or acetonitrile may improve final product purity .
Advanced Research Questions
Q. How can computational modeling accelerate the design of novel derivatives or reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction energetics and transition states, enabling targeted synthesis of derivatives. Integrated computational-experimental platforms, such as ICReDD’s workflow, combine reaction path searches with machine learning to prioritize high-yield conditions . Molecular docking studies further guide structural modifications to enhance bioactivity .
Q. What strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?
- Methodological Answer : Discrepancies may arise from differences in stereochemistry, assay conditions, or impurity profiles. Rigorous structural validation (via X-ray crystallography ) and standardized bioassays (e.g., enzyme inhibition under controlled pH/temperature) are critical. Meta-analyses of structure-activity relationships (SAR) can identify key substituents (e.g., methoxy groups at 2,4,6-positions) that modulate activity .
Q. How should reactor design be tailored for scalable synthesis of this compound?
- Methodological Answer : Continuous-flow reactors improve mixing and thermal control for exothermic steps (e.g., acetylation). Membrane separation technologies (e.g., nanofiltration) enhance intermediate purification efficiency. Process simulation tools (Aspen Plus/ChemCAD) model mass transfer and kinetics to optimize reactor parameters (residence time, temperature gradients) .
Q. What methodologies assess the compound’s stability under varying storage or physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) with HPLC monitoring detect degradation products. For hydrolytic stability, pH-dependent degradation kinetics are analyzed in buffered solutions. Mass spectrometry identifies degradation pathways (e.g., ester hydrolysis or methoxy group oxidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
